An In-depth Technical Guide to 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (CAS 1226880-11-0)
An In-depth Technical Guide to 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone (CAS 1226880-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is a substituted pyridinyl ketone that serves as a valuable and versatile intermediate in modern synthetic organic and medicinal chemistry. Its structure, featuring a bromine atom, a methoxy group, and a reactive ketone moiety on a pyridine scaffold, makes it an attractive starting material for the construction of more complex, biologically active molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including cross-coupling reactions and modifications of the ketone, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, with a focus on its emerging role in drug discovery.
Physicochemical and Calculated Properties
A summary of the key physicochemical and calculated properties of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is presented below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1226880-11-0 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Calculated LogP | 1.9 | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone can be achieved from its corresponding carboxylic acid precursor, 6-bromo-5-methoxy-2-pyridinecarboxylic acid. This transformation is a common strategy in organic synthesis for the preparation of ketones from carboxylic acids.
Proposed Synthetic Pathway
A reliable method for this conversion would be a two-step process involving the activation of the carboxylic acid, followed by the introduction of the methyl group. The use of a coupling agent to form an activated intermediate, such as an acyl chloride or an N-methoxy-N-methylamide (Weinreb amide), is a standard approach. The latter is particularly advantageous as it is less prone to over-addition of the organometallic reagent.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-methoxy-N-methyl-(6-bromo-5-methoxypyridin-2-yl)carboxamide (Weinreb Amide)
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To a solution of 6-bromo-5-methoxy-2-pyridinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
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In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C.
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Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
Step 2: Synthesis of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone
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Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether (1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain 1-(6-bromo-5-methoxypyridin-2-yl)ethanone.
Spectroscopic Characterization (Predicted)
Predicted ¹H and ¹³C NMR Data
| Feature | Predicted ¹H NMR | Predicted ¹³C NMR |
| Acetyl Group | ~2.6 ppm (s, 3H, -CH₃) | ~198 ppm (C=O)~28 ppm (-CH₃) |
| Methoxy Group | ~3.9 ppm (s, 3H, -OCH₃) | ~56 ppm (-OCH₃) |
| Pyridine Ring | ~7.5 ppm (d, 1H, H-3)~7.8 ppm (d, 1H, H-4) | ~158 ppm (C-5)~148 ppm (C-2)~142 ppm (C-6)~115 ppm (C-4)~112 ppm (C-3) |
Rationale: The acetyl methyl protons are expected to appear as a singlet around 2.6 ppm. The methoxy protons will also be a singlet, shifted further downfield to around 3.9 ppm due to the electron-donating oxygen. The two aromatic protons on the pyridine ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing bromine and acetyl groups, and the electron-donating methoxy group. In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal. The carbon attached to the bromine (C-6) and the oxygen of the methoxy group (C-5) will also be significantly deshielded.
Mass Spectrometry
In a mass spectrum, 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is expected to show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 230 and 232). Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group from the methoxy moiety (M-15).
Applications in Drug Discovery
The primary documented application of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is as a key intermediate in the synthesis of novel antiviral compounds. A patent discloses its use in a palladium-catalyzed cross-coupling reaction to generate more complex heterocyclic structures.[1] This highlights its utility as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
The substituted pyridine core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs. The presence of a bromine atom at the 6-position provides a handle for further functionalization via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. The ketone can be further modified through reactions like reduction, reductive amination, or condensation to introduce additional diversity.
Safety and Handling
As no specific Material Safety Data Sheet (MSDS) is available for 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone, precautions should be based on the properties of similar halogenated aromatic ketones.
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General Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[2]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.[4] Avoid contact with skin, eyes, and clothing.[3]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[2]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.[3]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
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Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.[4]
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3]
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Conclusion
1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of novel antiviral agents has been demonstrated, and its versatile chemical handles make it a valuable tool for the development of new therapeutic candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers engaged in drug discovery and development.
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